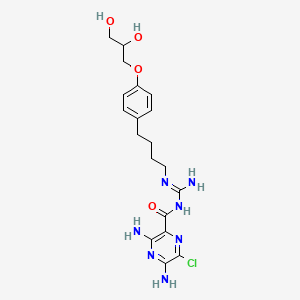
552-02 Free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P552-02 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazine ring, chlorination, and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of P552-02 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
P552-02 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: P552-02 can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
P552-02 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study sodium channel inhibition and its effects on ion transport.
Biology: Investigated for its role in modulating epithelial sodium channels in various biological systems.
Medicine: Potential therapeutic agent for the treatment of cystic fibrosis and other conditions involving sodium channel dysregulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
P552-02 exerts its effects by blocking the epithelial sodium channel (ENaC). This inhibition reduces sodium reabsorption and increases water excretion, which can help alleviate symptoms associated with cystic fibrosis. The molecular targets include the subunits of the ENaC, and the pathways involved are related to ion transport and fluid balance in epithelial tissues .
Comparison with Similar Compounds
Similar Compounds
Amiloride: Another sodium channel blocker used in the treatment of hypertension and congestive heart failure.
Benzamil: A more potent analog of amiloride with similar sodium channel blocking properties.
Triamterene: A potassium-sparing diuretic that also inhibits sodium channels
Uniqueness of P552-02
P552-02 is unique due to its specific structural features and high potency as a sodium channel blocker. Unlike other similar compounds, P552-02 has shown reduced potential to induce hyperkalemia, making it a safer option for therapeutic use .
Properties
CAS No. |
587879-32-1 |
|---|---|
Molecular Formula |
C19H26ClN7O4 |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H26ClN7O4/c20-15-17(22)26-16(21)14(25-15)18(30)27-19(23)24-8-2-1-3-11-4-6-13(7-5-11)31-10-12(29)9-28/h4-7,12,28-29H,1-3,8-10H2,(H4,21,22,26)(H3,23,24,27,30) |
InChI Key |
NTRKMGDUWYBLMS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)OCC(CO)O |
Canonical SMILES |
C1=CC(=CC=C1CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)OCC(CO)O |
Synonyms |
DCC-DPBG compound N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-(4-(4-(2,3-dihydroxypropoxy)phenyl)butyl)guanidine N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-(4-(2,3-dihydroxypropoxy)phenyl)butylguanidine P552-02 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1R,4S,10S)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate](/img/structure/B1246045.png)
![2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine](/img/structure/B1246047.png)
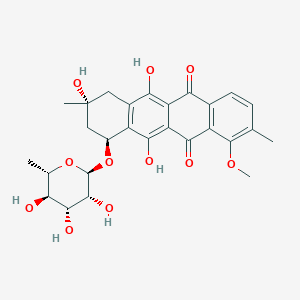

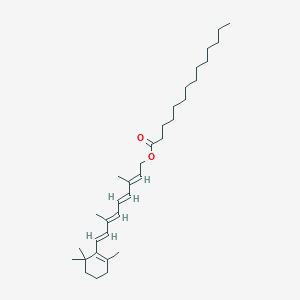
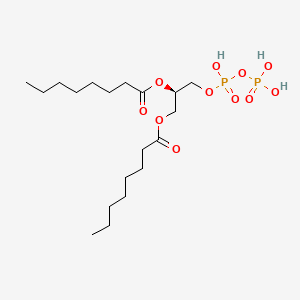
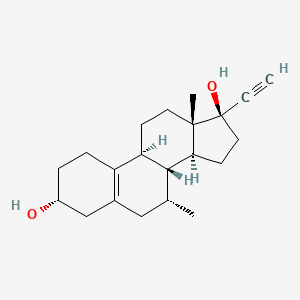
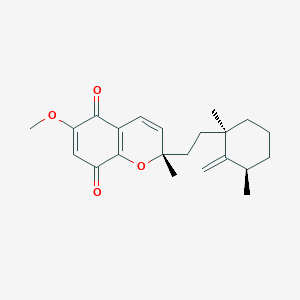


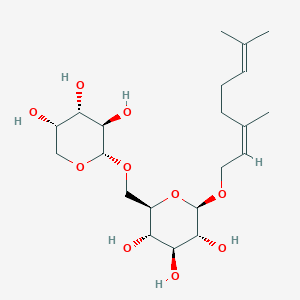
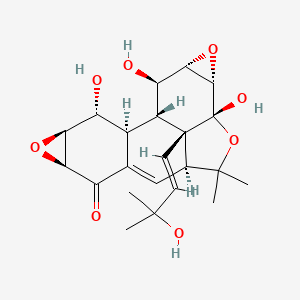
![(4Z,10E,12E,14E)-6,28-Dihydroxy-16-methoxy-5,7-dimethyl-18,24-dioxo-22-thia-19,25-diazatricyclo[18.7.1.0(21,26)]octacosa-1(28),4,10,12,14,20,26-heptaen-8-yl 1-[(1-cyclohexen-1-ylcarbonyl)amino]cyclopropanecarboxylate](/img/structure/B1246069.png)

